(2-Isopropoxynaphthalen-1-yl)methanamine

Description

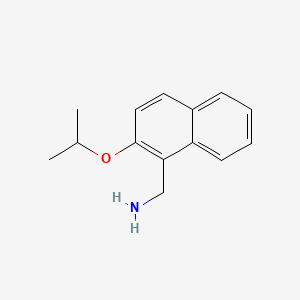

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-propan-2-yloxynaphthalen-1-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c1-10(2)16-14-8-7-11-5-3-4-6-12(11)13(14)9-15/h3-8,10H,9,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFSIQOGCFKWXBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C2=CC=CC=C2C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801262499 | |

| Record name | 2-(1-Methylethoxy)-1-naphthalenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801262499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049030-20-7 | |

| Record name | 2-(1-Methylethoxy)-1-naphthalenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1049030-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Methylethoxy)-1-naphthalenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801262499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 2 Isopropoxynaphthalen 1 Yl Methanamine

Strategic Retrosynthetic Analysis and Precursor Synthesis

A retrosynthetic analysis of (2-Isopropoxynaphthalen-1-yl)methanamine provides a logical roadmap for its synthesis by disconnecting the target molecule into simpler, more readily available precursors. The primary disconnection points are the carbon-nitrogen bond of the aminomethyl group and the ether linkage of the isopropoxy group.

Two main retrosynthetic pathways can be envisioned:

Pathway A: Disconnection of the C-N bond

This pathway involves the disconnection of the benzylic carbon-nitrogen bond, leading back to the key intermediate, 2-isopropoxy-1-naphthaldehyde. This aldehyde can be further disconnected to 2-isopropoxynaphthalene, which in turn originates from the readily available starting material, 2-naphthol (B1666908). The synthesis of the aldehyde precursor would involve the introduction of a formyl group at the C1 position of 2-isopropoxynaphthalene, a reaction that can be achieved through various formylation methods. The isopropoxy group can be introduced via Williamson ether synthesis on 2-naphthol using an isopropyl halide.

Pathway B: Disconnection of the C-O bond

An alternative, though potentially less common, approach would involve the formation of the ether bond at a later stage. This would start from a 1-(aminomethyl)-2-naphthol derivative, which would then be alkylated with an isopropyl source. However, this route may present challenges with selectivity and protection/deprotection steps for the amine functionality.

The synthesis of the key precursor, 2-isopropoxy-1-naphthaldehyde , is crucial. A plausible route begins with the O-alkylation of 2-naphthol with 2-bromopropane (B125204) or isopropyl iodide in the presence of a base such as potassium carbonate to yield 2-isopropoxynaphthalene. Subsequent formylation at the C1 position, which is activated by the electron-donating isopropoxy group, can be accomplished using methods like the Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide) or the Duff reaction (using hexamethylenetetramine). Another approach is the Reimer-Tiemann reaction, though it may yield a mixture of isomers. chemsynthesis.com

Another important precursor for alternative synthetic strategies is 1-chloromethyl-2-isopropoxynaphthalene . This can be synthesized from 2-isopropoxynaphthalene via a chloromethylation reaction, for instance, using paraformaldehyde and hydrochloric acid. orgsyn.orggoogle.com Care must be taken due to the potential hazards associated with chloromethyl ethers that can be formed in situ.

Total Synthesis Approaches to this compound

Based on the retrosynthetic analysis, several total synthesis approaches can be proposed, ranging from classical, well-established methods to more modern and efficient catalytic routes.

Development of Novel and Efficient Synthetic Routes

Modern organic synthesis has seen the development of powerful catalytic methods for C-N bond formation. The Buchwald-Hartwig amination is a prominent example, involving the palladium-catalyzed cross-coupling of an aryl halide or triflate with an amine. wikipedia.orglibretexts.orgnumberanalytics.com While typically used for forming aryl amines, variations of this reaction can be adapted for the synthesis of benzylic amines. For the synthesis of this compound, one could envision a route starting from 1-chloromethyl-2-isopropoxynaphthalene and using an ammonia (B1221849) equivalent in a palladium-catalyzed reaction. acsgcipr.orgacs.org The direct use of ammonia in Buchwald-Hartwig reactions can be challenging, but catalyst systems and ammonia surrogates have been developed to address this. wikipedia.org

Biocatalysis offers another novel and highly selective approach. Enzymes such as imine reductases (IREDs) or reductive aminases (RedAms) can catalyze the reductive amination of aldehydes to primary amines with high enantioselectivity if a chiral product is desired. researchgate.netnih.gov The use of these enzymes can be part of a green and sustainable synthetic strategy.

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions. For the proposed reductive amination pathway, several parameters can be tuned to maximize the yield of this compound.

Key parameters for optimization include:

Choice of Reducing Agent: The reactivity and selectivity of the reducing agent are critical. While NaBH₄ is cost-effective, NaBH(OAc)₃ often provides higher yields in one-pot reductive aminations due to its milder nature. masterorganicchemistry.com

Solvent: The choice of solvent can influence the rates of both imine formation and reduction. Protic solvents like methanol (B129727) or ethanol (B145695) are commonly used. researchgate.net

Temperature and Pressure: For catalytic hydrogenations, temperature and hydrogen pressure are key variables that need to be optimized to ensure complete conversion without promoting side reactions.

Catalyst Loading: In catalytic reactions, minimizing the amount of catalyst while maintaining high efficiency is crucial for both cost and environmental reasons. researchgate.net

Below is a hypothetical data table illustrating the optimization of the reductive amination of 2-isopropoxy-1-naphthaldehyde.

Table 1: Hypothetical Optimization of Reductive Amination

| Entry | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | NaBH₄ | Methanol | 25 | 65 |

| 2 | NaBH₃CN | Methanol | 25 | 78 |

| 3 | NaBH(OAc)₃ | Dichloromethane | 25 | 85 |

| 4 | H₂ (1 atm), Pd/C | Ethanol | 25 | 92 |

| 5 | H₂ (5 atm), Pd/C | Ethanol | 50 | 95 |

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry is essential for developing sustainable synthetic methodologies. Several aspects of the proposed syntheses can be viewed through a green chemistry lens.

Atom Economy: Reductive amination is generally considered an atom-economical reaction, especially when using catalytic hydrogenation where H₂ is the reductant and water is the only byproduct. wikipedia.org The Gabriel synthesis, on the other hand, has a lower atom economy due to the use of stoichiometric phthalimide (B116566) and the generation of a phthalhydrazide (B32825) byproduct. byjus.com

Use of Catalysis: The use of catalytic methods, such as palladium-catalyzed amination or catalytic hydrogenation, is a core principle of green chemistry as it reduces the amount of waste generated compared to stoichiometric reagents. acsgcipr.org Biocatalytic methods using enzymes like IREDs are also highly attractive from a green perspective. nih.gov

Safer Solvents and Reagents: The choice of solvents and reagents can significantly impact the environmental footprint of a synthesis. For example, using ethanol or water as a solvent is preferable to chlorinated solvents like dichloromethane. gctlc.org The use of hazardous reagents like thionyl chloride for the synthesis of precursors should be handled with appropriate safety measures, and alternative, safer reagents should be considered if available. chemicalbook.com Electrocatalytic reductive amination, using water as a hydrogen source, represents a promising green alternative. rsc.org

Synthesis of Structural Analogs and Derivatives

The synthetic routes developed for this compound can be readily adapted to synthesize a variety of structural analogs and derivatives. This flexibility is valuable for structure-activity relationship (SAR) studies in medicinal chemistry or for tuning the properties of materials.

Variation of the Alkoxy Group: By starting with different alkyl halides in the initial Williamson ether synthesis with 2-naphthol, a range of 2-alkoxynaphthalene precursors can be prepared. For example, using ethyl bromide would lead to (2-ethoxynaphthalen-1-yl)methanamine, and using benzyl (B1604629) bromide would yield (2-(benzyloxy)naphthalen-1-yl)methanamine.

Variation of the Amine: While this article focuses on the primary amine, the reductive amination methodology can be extended to synthesize secondary and tertiary amines by using primary or secondary amines instead of ammonia. masterorganicchemistry.com For instance, reacting 2-isopropoxy-1-naphthaldehyde with methylamine (B109427) followed by reduction would yield N-methyl-(2-isopropoxynaphthalen-1-yl)methanamine.

Substitution on the Naphthalene (B1677914) Ring: Starting with substituted 2-naphthols would allow for the introduction of various functional groups on the naphthalene core, leading to a diverse library of derivatives.

The exploration of these synthetic strategies provides a solid foundation for the future preparation and investigation of this compound and its analogs.

Modifications at the Amine Moiety

The primary amine group of this compound serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. Common modifications include acylation, sulfonylation, and alkylation.

Acylation: The reaction of this compound with acid chlorides or anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, readily yields the corresponding amides. This reaction is typically high-yielding and can be performed under mild conditions. Over-acylation is generally not an issue as the resulting amide is less nucleophilic than the starting amine researchgate.net.

Sulfonylation: Sulfonamides can be prepared by reacting the primary amine with sulfonyl chlorides. For instance, reaction with 4-chlorobenzenesulfonyl chloride in an aqueous medium can yield the corresponding N-substituted sulfonamide nih.gov. These sulfonamide derivatives are of interest for their potential biological activities.

Alkylation: Direct alkylation of the primary amine with alkyl halides can be challenging due to the potential for over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts researchgate.net. A more controlled approach for the synthesis of mono-alkylated products is reductive amination, where the primary amine is reacted with an aldehyde or ketone to form an imine, which is then reduced.

Table 1: Representative Reactions for Modification of the Amine Moiety

| Reaction Type | Reagents and Conditions | Product Type |

| Acylation | Acid chloride/anhydride (B1165640), base (e.g., pyridine) | Amide |

| Sulfonylation | Sulfonyl chloride, aqueous medium | Sulfonamide |

| Alkylation | Alkyl halide (potential for over-alkylation) | Secondary/Tertiary Amine |

| Reductive Amination | Aldehyde/ketone, reducing agent (e.g., NaBH₃CN) | Secondary Amine |

Functionalization of the Naphthalene Core

The naphthalene ring system of this compound is amenable to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The directing effects of the existing substituents, namely the isopropoxy and the aminomethyl groups, play a crucial role in determining the position of substitution.

The isopropoxy group at the 2-position is an activating, ortho-, para-directing group. In the case of 2-methoxynaphthalene (B124790), a close analogue, nitration has been shown to occur at the 1-, 6-, and 8-positions rsc.orgresearchgate.net. Friedel-Crafts acylation of 2-methoxynaphthalene also demonstrates a preference for substitution at the 1- and 6-positions researchgate.net. The aminomethyl group at the 1-position is also an activating group, further influencing the regioselectivity of electrophilic attack.

Halogenation: Direct halogenation of the naphthalene core can be achieved using elemental halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst. The position of halogenation will be directed by the existing substituents.

Nitration: Nitration can be accomplished using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization. Studies on 2-methoxynaphthalene show that nitration primarily yields a mixture of 1-nitro, 6-nitro, and 8-nitro derivatives rsc.org.

Friedel-Crafts Acylation: This reaction allows for the introduction of acyl groups onto the naphthalene ring using an acyl chloride or anhydride with a Lewis acid catalyst. For 2-methoxynaphthalene, acylation with acetic anhydride can yield 1-acetyl-2-methoxynaphthalene (B1617039) and 6-acetyl-2-methoxynaphthalene researchgate.net.

Table 2: Electrophilic Substitution Reactions on the Naphthalene Core

| Reaction | Reagents and Conditions | Major Products (based on 2-alkoxynaphthalene analogues) |

| Halogenation | X₂ (X = Cl, Br), Lewis Acid | Halogenated naphthalene derivatives |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted naphthalene derivatives (e.g., at positions 6, 8) |

| Friedel-Crafts Acylation | Acyl chloride/anhydride, Lewis Acid | Acyl-substituted naphthalene derivatives (e.g., at position 6) |

Isopropyl Group Variations and Their Synthetic Implications

The synthesis of analogues of this compound with different alkoxy groups can be achieved by modifying the synthetic route. A general approach involves the etherification of a 2-hydroxy-1-naphthaldehyde (B42665) precursor with the corresponding alkyl halide, followed by reductive amination.

For example, the synthesis of a 2-ethoxy analogue would involve the reaction of 2-hydroxy-1-naphthaldehyde with ethyl iodide or ethyl sulfate (B86663) in the presence of a base to form 2-ethoxy-1-naphthaldehyde. Subsequent reductive amination with ammonia or an ammonia source would yield (2-ethoxynaphthalen-1-yl)methanamine. This modular approach allows for the introduction of a wide variety of alkoxy groups, enabling the exploration of structure-activity relationships.

The nature of the alkoxy group can have significant implications for the physicochemical properties of the molecule, such as its lipophilicity, metabolic stability, and binding interactions with biological targets.

Table 3: Synthetic Strategy for Isopropyl Group Variation

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Etherification | 2-Hydroxy-1-naphthaldehyde, Alkyl halide (e.g., ethyl iodide), Base | 2-Alkoxy-1-naphthaldehyde |

| 2 | Reductive Amination | 2-Alkoxy-1-naphthaldehyde, NH₃, Reducing Agent | (2-Alkoxynaphthalen-1-yl)methanamine |

Stereoselective Synthesis of Chiral this compound Variants

The synthesis of enantiomerically pure this compound is crucial for applications where stereochemistry plays a key role, such as in the development of chiral ligands or pharmaceuticals. Two main strategies can be employed: chiral resolution of a racemic mixture or asymmetric synthesis.

Chiral Resolution: A racemic mixture of this compound can be resolved into its constituent enantiomers by forming diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid) or a chiral sulfonic acid (e.g., (1S)-10-camphorsulfonic acid) rsc.org. The diastereomers, having different physical properties, can then be separated by fractional crystallization, followed by liberation of the enantiomerically pure amine.

Asymmetric Synthesis: A more direct approach is asymmetric synthesis, which aims to produce a single enantiomer from the outset. One potential method is the asymmetric reductive amination of 2-isopropoxy-1-naphthaldehyde. This can be achieved using a chiral reducing agent or a chiral catalyst. For instance, chiral oxazaborolidines (Corey-Bakshi-Shibata catalysts) have been successfully used for the asymmetric reduction of imines. Another approach involves the use of chiral auxiliaries attached to the nitrogen or the aldehyde, which direct the stereochemical outcome of the reduction.

Table 4: Approaches to Stereoselective Synthesis

| Strategy | Method | Description |

| Chiral Resolution | Diastereomeric Salt Formation | Reaction of the racemic amine with a chiral acid to form diastereomeric salts, followed by separation and liberation of the pure enantiomer. |

| Asymmetric Synthesis | Asymmetric Reductive Amination | Reduction of the imine derived from 2-isopropoxy-1-naphthaldehyde using a chiral catalyst or reagent to favor the formation of one enantiomer. |

Reactivity and Mechanistic Investigations of 2 Isopropoxynaphthalen 1 Yl Methanamine

Nucleophilic Reactivity of the Primary Amine Functionality

The primary amine group (-CH₂NH₂) is the most prominent nucleophilic center in (2-Isopropoxynaphthalen-1-yl)methanamine. The lone pair of electrons on the nitrogen atom can readily attack electrophilic centers, making the compound a versatile participant in a variety of bond-forming reactions.

Acylation: The primary amine is expected to react readily with acylating agents such as acyl chlorides and acid anhydrides to form stable amide derivatives. These reactions are typically fast and can be carried out under mild conditions. For instance, reaction with acetyl chloride would yield N-((2-isopropoxynaphthalen-1-yl)methyl)acetamide.

Alkylation: The nucleophilic amine can undergo alkylation with alkyl halides. However, a significant challenge in the direct alkylation of primary amines is the potential for overalkylation, leading to the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. researchgate.net The initial product, a secondary amine, is often more nucleophilic than the starting primary amine, promoting further reaction. researchgate.net To achieve mono-alkylation, reaction conditions must be carefully controlled, often employing a large excess of the amine.

Reductive Amination: A more controlled and widely used method for the synthesis of secondary and tertiary amines from primary amines is reductive amination. masterorganicchemistry.com This two-step, one-pot process involves the initial reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate. The imine is then reduced in situ to the corresponding amine using a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.compsu.edu This method avoids the issue of overalkylation inherent in direct alkylation. masterorganicchemistry.com For example, the reaction of this compound with acetone, followed by reduction, would yield N-isopropyl-(2-isopropoxynaphthalen-1-yl)methanamine. The versatility of this reaction allows for the introduction of a wide array of substituents onto the nitrogen atom. masterorganicchemistry.com

Table 1: Illustrative Examples of Nucleophilic Reactions of Primary Amines

| Reaction Type | Electrophile | Typical Reagents and Conditions | Expected Product with this compound |

|---|---|---|---|

| Acylation | Acetyl Chloride | Base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature | N-((2-isopropoxynaphthalen-1-yl)methyl)acetamide |

| Alkylation | Methyl Iodide | Base (e.g., K₂CO₃), solvent (e.g., acetonitrile), heating | N-Methyl-(2-isopropoxynaphthalen-1-yl)methanamine (and overalkylation products) |

| Reductive Amination | Acetone | NaBH₃CN or NaBH(OAc)₃, solvent (e.g., methanol (B129727) or dichloroethane), mild acid catalyst | N-Isopropyl-(2-isopropoxynaphthalen-1-yl)methanamine |

Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Ring

The naphthalene ring system is more reactive towards electrophilic aromatic substitution than benzene (B151609) because the activation energy for forming the intermediate carbocation (arenium ion) is lower. youtube.com The directing effects of the existing substituents, the aminomethyl group and the isopropoxy group, will determine the position of substitution for incoming electrophiles.

The isopropoxy group (-O-iPr) is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring via resonance. The aminomethyl group (-CH₂NH₂) is also activating and ortho-, para-directing. In a 2-substituted naphthalene, electrophilic attack is generally favored at the 1-position (alpha) over the 3-position (beta) due to the greater stability of the resulting carbocation intermediate, which can be stabilized by more resonance structures that preserve the aromaticity of the second ring. youtube.com

Given that both the isopropoxy group at C2 and the aminomethyl group at C1 are activating, they reinforce each other's directing effects towards the remaining positions of the substituted ring. The most likely positions for electrophilic attack would be C4 and C6, which are ortho and para to the powerful activating isopropoxy group, respectively. However, the bulky isopropoxy group might sterically hinder attack at the adjacent C3 position. The aminomethyl group at C1 further activates the ring, particularly at the ortho position (C8) and the para position (C4). The combined electronic effects strongly favor substitution at the C4 position.

Nitration: Aromatic nitration is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com For this compound, nitration is expected to occur predominantly at the C4 or C6 positions. However, a potential side reaction in the nitration of isopropyl-substituted aromatics is nitrodeisopropylation, where the isopropyl group is replaced by a nitro group. rsc.org

Halogenation: The introduction of a halogen (e.g., Br, Cl) onto the naphthalene ring can be achieved using the elemental halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). masterorganicchemistry.com Similar to nitration, halogenation would be directed to the most activated positions, likely C4 and C6.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are fundamental methods for attaching alkyl and acyl groups to aromatic rings, respectively. wikipedia.org However, these reactions have limitations. Friedel-Crafts reactions often fail with strongly deactivated rings or rings containing an amino group, as the Lewis acid catalyst (e.g., AlCl₃) can complex with the basic nitrogen atom, deactivating the ring towards electrophilic attack. youtube.com Therefore, direct Friedel-Crafts reaction on this compound may be problematic. A more viable approach would be to first protect the amine functionality as an amide, which is less basic and a weaker deactivator, before carrying out the Friedel-Crafts reaction.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Typical Reagents | Major Predicted Product(s) | Rationale |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-(2-isopropoxynaphthalen-1-yl)methanamine | Strong directing effect of the activating isopropoxy and aminomethyl groups to the C4 position. |

| Bromination | Br₂, FeBr₃ | 4-Bromo-(2-isopropoxynaphthalen-1-yl)methanamine | Combined activating and directing effects of the substituents. |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ (with protected amine) | 4-Acetyl-(2-isopropoxynaphthalen-1-yl)methanamine (after deprotection) | Directing effects of substituents on the protected amine derivative. |

Reactivity of the Isopropoxy Substituent

The isopropoxy group is generally stable under many reaction conditions. However, aryl ethers can be cleaved under strongly acidic conditions. The cleavage of the C-O bond of the isopropoxy group in this compound would lead to the formation of a naphthol derivative. This reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack by a halide ion (e.g., Br⁻ or I⁻ from HBr or HI). The reaction mechanism can be either Sₙ1 or Sₙ2, depending on the nature of the alkyl group. For an isopropyl group, the reaction can proceed via an Sₙ2 mechanism at the less hindered carbon of the protonated ether or potentially via a more stable secondary carbocation in an Sₙ1-like pathway. Lewis acids, such as aluminum trichloride (B1173362) (AlCl₃), are also effective reagents for the cleavage of isopropyl aryl ethers.

Metal-Free and Organocatalytic Transformations Involving this compound

While there is no specific literature detailing the use of this compound in metal-free or organocatalytic reactions, its structure suggests potential applications. Chiral primary amines are known to act as organocatalysts, for example, in aldol (B89426) and Michael reactions, by forming transient enamines or iminium ions with carbonyl compounds. If this compound were resolved into its enantiomers, it could potentially serve as a chiral organocatalyst. The bulky naphthalene backbone could provide a specific steric environment to influence the stereochemical outcome of a reaction.

Role as a Ligand in Transition Metal-Catalyzed Reactions

The primary amine functionality in this compound allows it to act as a ligand, coordinating to transition metal centers through the nitrogen lone pair. Such coordination is fundamental to the use of amines as ligands in a wide range of catalytic reactions, including cross-coupling reactions. nih.gov While specific applications of this particular compound as a ligand are not well-documented, it could potentially be employed in reactions such as palladium-catalyzed C-N or C-O bond formation. nih.gov The steric and electronic properties of the ligand, influenced by the bulky isopropoxynaphthyl moiety, would play a crucial role in the activity and selectivity of the metal catalyst. The synthesis of transition metal complexes with ligands containing a naphthalene core is an active area of research, with applications in catalysis and materials science. researchgate.netnih.govresearchgate.net

Detailed Mechanistic Elucidation of Key Reactions

Due to the limited research on the specific reactivity of this compound, detailed mechanistic studies for its reactions are not available. However, the mechanisms of its expected reactions can be inferred from well-established organic chemistry principles.

No kinetic data for reactions involving this compound have been reported. However, kinetic studies of related reactions provide valuable insights. For example, the Friedel-Crafts acetylation of naphthalene has been shown to be kinetically complex, with the ratio of α to β substitution being dependent on the concentration of the acylating agent and reaction time. psu.edu The reaction at the α-position was found to be second-order in the acylating reagent, while the β-reaction was first-order. psu.edu A similar level of complexity could be expected in the electrophilic substitution of this compound, where the rates of substitution at different positions would be influenced by the electronic and steric effects of the substituents, as well as the reaction conditions. A thorough kinetic analysis would be necessary to understand and optimize the regioselectivity of such reactions.

Identification and Characterization of Reaction Intermediates

Detailed mechanistic studies and the isolation or in-situ characterization of reaction intermediates for this compound are not extensively documented in publicly available scientific literature. The reactivity of this specific compound, particularly concerning the identification of transient species formed during its synthesis or subsequent reactions, remains an area with limited published research.

While the synthesis of structurally related naphthalenemethanamine derivatives has been described, a direct extrapolation of their reaction intermediates to this compound would be speculative without dedicated studies. For instance, the synthesis of N-methyl-1-naphthalenemethanamine involves a formamide (B127407) intermediate, which is subsequently hydrolyzed. However, the influence of the 2-isopropoxy substituent on the naphthalene ring on the stability and characteristics of any potential intermediates of the title compound is not known.

To thoroughly understand the reactivity of this compound, dedicated mechanistic investigations would be required. Such studies would typically involve a combination of experimental techniques and computational modeling.

Hypothetical Intermediates in Synthesis:

The formation of this compound likely proceeds through a multi-step synthesis. Based on common synthetic routes for similar compounds, one could hypothesize the formation of certain intermediate species. A plausible synthetic pathway could involve the following key transformations, each with its own set of potential intermediates:

O-Alkylation of 2-naphthol (B1666908): The synthesis would likely begin with the alkylation of a 2-naphthol derivative with an isopropyl halide or a similar alkylating agent. This reaction proceeds via a nucleophilic substitution mechanism, where the naphthoxide ion acts as the nucleophile.

Formylation of the Naphthalene Ring: A subsequent formylation at the C1 position would introduce the carbon atom for the future aminomethyl group. This could be achieved through various methods, such as the Vilsmeier-Haack reaction, which involves an electrophilic iminium cation as the reactive species.

Reductive Amination: The final step would likely be a reductive amination of the resulting aldehyde. This reaction typically proceeds through the formation of a Schiff base or imine intermediate, which is then reduced to the final amine.

Table of Potential Reaction Intermediates and Their Characteristics:

| Potential Intermediate | Parent Reaction | Key Structural Features | Method of Characterization |

| 2-Isopropoxynaphthalene | O-Alkylation | Isopropoxy group on the naphthalene ring | NMR, Mass Spectrometry |

| 2-Isopropoxy-1-naphthaldehyde | Formylation | Aldehyde group at the 1-position | IR, NMR, Mass Spectrometry |

| N-(2-Isopropoxynaphthalen-1-ylmethylene)methanamine | Reductive Amination | Imine (Schiff base) functionality | Can be unstable; often characterized in-situ via NMR or trapped. |

It is crucial to emphasize that the intermediates listed above are hypothetical and based on general organic chemistry principles. Definitive identification and characterization would necessitate dedicated experimental work.

Future Research Directions:

To elucidate the reaction mechanisms and identify the true intermediates involved in the reactions of this compound, several advanced analytical techniques could be employed:

In-situ Spectroscopic Methods: Techniques such as in-situ FTIR, Raman, and NMR spectroscopy could be used to monitor the reaction progress in real-time and detect the formation and consumption of transient species.

Trapping Experiments: The use of trapping agents that can react specifically with suspected intermediates to form stable, characterizable products can provide indirect evidence for their existence.

Computational Studies: Density Functional Theory (DFT) calculations can be used to model the reaction pathways, calculate the energies of potential intermediates and transition states, and predict spectroscopic properties that can be compared with experimental data.

Without such dedicated studies, any discussion on the reaction intermediates of this compound remains speculative.

Advanced Spectroscopic and Analytical Characterization of 2 Isopropoxynaphthalen 1 Yl Methanamine and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's elemental composition. nih.gov By providing a highly accurate mass measurement, HRMS allows for the confident assignment of a molecular formula. Techniques such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap mass spectrometry offer the requisite mass accuracy and resolving power for unambiguous formula determination, even in complex matrices. nih.gov For (2-Isopropoxynaphthalen-1-yl)methanamine, with a nominal mass of 215, HRMS would be employed to distinguish its molecular formula, C₁₄H₁₇NO, from other potential isobaric compounds.

In addition to molecular formula confirmation, HRMS is pivotal for fragmentation analysis. Through techniques like Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD), the parent ion is fragmented into smaller, characteristic ions. The precise masses of these fragments provide critical information about the molecule's substructures. For instance, the fragmentation pattern of this compound would be expected to show losses corresponding to the isopropoxy group, the methanamine moiety, and characteristic cleavages of the naphthalene (B1677914) ring system. This detailed fragment analysis helps to piece together the molecule's connectivity.

Table 1: Theoretical HRMS Data for this compound

| Ion Type | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₁₄H₁₈NO⁺ | 216.1383 |

| [M+Na]⁺ | C₁₄H₁₇NNaO⁺ | 238.1202 |

| [M+K]⁺ | C₁₄H₁₇KNO⁺ | 254.0942 |

| [M-NH₂]⁺ | C₁₄H₁₅O⁺ | 199.1117 |

| [M-OCH(CH₃)₂]⁺ | C₁₁H₁₀N⁺ | 156.0808 |

Note: This table represents theoretical values. Actual experimental values would be compared against these to confirm the identity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. pharmaffiliates.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and type of protons and carbons, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure. youtube.com

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.edu For this compound, COSY would be used to trace the connectivity of the protons on the naphthalene ring, identify the methine and methyl protons of the isopropoxy group, and show the coupling between them. researchgate.netresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduresearchgate.net Each cross-peak in an HSQC/HMQC spectrum links a specific proton signal to its attached carbon signal, allowing for the unambiguous assignment of all protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons over longer ranges, typically two to three bonds (and sometimes four). sdsu.edu HMBC is crucial for connecting different fragments of the molecule. For example, it would show correlations from the aminomethyl protons to carbons in the naphthalene ring, and from the isopropoxy protons to the C2 carbon of the naphthalene, thus confirming the position of the substituents. researchgate.net

Table 2: Expected NMR Data for this compound

| Atom Type | Expected Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|

| Naphthalene H | 7.0 - 8.2 | To other naphthalene carbons, aminomethyl carbon |

| Naphthalene C | 110 - 140 | To naphthalene protons, aminomethyl proton, isopropoxy methine proton |

| -CH₂-NH₂ | 3.5 - 4.5 | To naphthalene carbons (C1, C2, C8a) |

| -O-CH(CH₃)₂ | 4.5 - 5.0 | To naphthalene carbon (C2), isopropoxy methyl carbons |

| -O-CH(CH₃)₂ | 1.3 - 1.5 | To isopropoxy methine carbon |

| -CH₂-NH₂ | 40 - 50 | To naphthalene protons |

| -O-CH(CH₃)₂ | 65 - 75 | To isopropoxy methyl protons |

Note: This table provides expected chemical shift ranges and key correlations based on typical values for similar structures.

Solid-State NMR for Crystalline Forms

While solution-state NMR is more common, solid-state NMR (ssNMR) provides invaluable information about the structure and dynamics of molecules in their crystalline or amorphous solid forms. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. For this compound, ssNMR could be used to study polymorphism, identify different crystalline forms, and understand intermolecular interactions in the solid state that are averaged out in solution.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with very high precision. This technique would provide an unambiguous confirmation of the connectivity and stereochemistry of this compound, as well as information about its packing in the crystal lattice.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

FTIR Spectroscopy: In FTIR, the absorption of infrared radiation by the molecule is measured. For this compound, characteristic absorption bands would be expected for the N-H stretching of the amine group (typically around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C-O stretching of the ether linkage (around 1000-1300 cm⁻¹), and C=C stretching of the naphthalene ring (around 1450-1600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations of the naphthalene core would likely produce strong signals in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2970 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Ether (C-O) | Stretch | 1000 - 1300 |

| Amine (N-H) | Bend | 1550 - 1650 |

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Characterization (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light. If this compound were synthesized as a single enantiomer or if its derivatives possessed stereocenters, CD and ORD spectroscopy would be essential for determining its absolute configuration and studying its conformational preferences in solution. The naphthalene chromophore, being inherently dissymmetric when substituted in this manner, would likely give rise to a distinct CD spectrum.

Advanced Chromatographic Methodologies for Purity Assessment and Separation

The rigorous assessment of purity and the effective separation of this compound and its related derivatives are critical for ensuring chemical integrity and for detailed characterization. Advanced chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), serve as the cornerstone for these analytical challenges. These methodologies provide the high resolution, sensitivity, and specificity required to separate the main compound from impurities, starting materials, and by-products, as well as to resolve stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

Reversed-phase HPLC (RP-HPLC) is a predominant technique for the analysis of non-volatile and thermally labile compounds like this compound. The separation is based on the differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase.

Method Development and Findings: For aromatic amines, C8 and C18 columns are highly effective stationary phases due to their hydrophobic nature, which promotes interaction with the naphthalene ring system. nih.govscienceopen.com The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govscienceopen.comnih.gov The pH of the buffer is a critical parameter that influences the retention and peak shape of amine-containing compounds by controlling their ionization state. scienceopen.com

Due to the presence of the primary amine group, derivatization may be employed to enhance UV absorbance or introduce a fluorescent tag, thereby significantly lowering the limits of detection. nih.govrsc.org Reagents such as 9-fluorenylmethylchloroformate (FMOC-Cl) react with primary and secondary amines to form highly fluorescent derivatives, which are stable and well-suited for HPLC analysis with fluorescence detection (FLD). rsc.orgrsc.org

The following table outlines typical starting conditions for developing an HPLC-UV method for an amine derivative, based on established methods for similar compounds. nih.govnih.gov

Table 1: Illustrative HPLC-UV Method Parameters for Amine Compound Analysis

| Parameter | Condition | Rationale |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent hydrophobic interaction with the naphthalene moiety for good retention and separation. nih.gov |

| Mobile Phase | Acetonitrile : 0.05 M Phosphate Buffer (pH adjusted) | Acetonitrile is a common organic modifier; the buffer controls the ionization of the amine for consistent retention. nih.gov |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns, providing a balance between resolution and analysis time. nih.gov |

| Detection | UV at ~230 nm | The naphthalene ring system exhibits strong UV absorbance, allowing for sensitive detection. nih.gov |

| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. nih.gov |

| Column Temperature | Ambient or controlled (e.g., 30 °C) | Temperature control ensures reproducible retention times. |

Method validation would involve assessing linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). For related amine compounds, HPLC methods have demonstrated excellent linearity with correlation coefficients (r²) of >0.999 and low detection limits, often in the low micromolar (µM) to nanomolar (nM) range, depending on the detector used. nih.govresearchgate.net

Gas Chromatography (GC) for Volatile Derivatives and Impurities

Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for identifying and quantifying volatile and semi-volatile impurities in naphthalene derivatives. nih.gov It offers superior separation efficiency and provides structural information through mass spectral data.

Method Development and Findings: For the analysis to be successful, the analyte must be thermally stable and sufficiently volatile. While this compound itself may have limited volatility, GC-MS is invaluable for detecting residual starting materials or volatile by-products. The use of a (5%-phenyl)-methylpolysiloxane capillary column is common for the analysis of aromatic compounds like naphthalene derivatives. wiley.com

A purge and trap GC-MS method developed for naphthalene and its derivatives demonstrated high sensitivity and reliability. nih.gov Validation of such methods shows excellent linearity over concentration ranges of 0.50 to 40.00 µg/L, with correlation coefficients exceeding 0.997. nih.gov The limits of detection (LOD) and quantification (LOQ) for naphthalene derivatives can be as low as 0.094 µg/L and 0.312 µg/L, respectively, showcasing the technique's high sensitivity. nih.gov

Table 2: Typical GC-MS Parameters for Analysis of Naphthalene Derivatives

| Parameter | Condition | Purpose |

| System | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) | Provides both separation (GC) and identification (MS). nih.govysu.edu |

| Column | (5%-phenyl)-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) | A versatile, nonpolar column suitable for aromatic analytes. wiley.com |

| Carrier Gas | Helium or Hydrogen | Inert gas to carry analytes through the column. |

| Injection Mode | Split/Splitless | Allows for analysis of both high and low concentration samples. |

| Ionization Mode | Electron Ionization (EI) | A standard, robust ionization technique that produces reproducible fragmentation patterns for library matching. ysu.edu |

| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan | SIM mode offers higher sensitivity for target compounds, while Full Scan is used for identifying unknown components. wiley.com |

Chiral Chromatography for Enantiomeric Resolution

This compound possesses a chiral center, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. nih.govmdpi.com Since enantiomers often exhibit different pharmacological activities, their separation and quantification are mandatory for pharmaceutical applications. nih.gov Chiral HPLC is the most effective method for this purpose.

Method Development and Findings: Enantiomeric resolution is achieved by using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer. nih.gov Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) and coated or immobilized on a silica (B1680970) support (e.g., Chiralpak® series), are widely used and have proven effective for separating a broad range of chiral compounds, including those with aromatic and amine functionalities. nih.gov

The choice of mobile phase (normal-phase, reversed-phase, or polar organic) is crucial for achieving separation on a given CSP. For amine-containing compounds, additives to the mobile phase, such as small amounts of acid or base, are often required to improve peak shape and resolution.

Table 3: Common Chiral Stationary Phases for Amine and Aromatic Compound Separation

| Chiral Stationary Phase (CSP) Type | Selector Example | Typical Applications |

| Polysaccharide-based (Immobilized) | Amylose tris(3,5-dimethylphenylcarbamate) | Broad applicability for many chiral compounds, including beta-blockers and other pharmaceuticals with amine groups. nih.gov |

| Polysaccharide-based (Coated) | Cellulose tris(3,5-dimethylphenylcarbamate) | Effective for a wide range of racemates, often used in both normal and reversed-phase modes. |

| Cyclodextrin-based | Hydroxypropyl-β-cyclodextrin | Used for separating enantiomers of various drug classes, including non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov |

The development of a chiral separation method involves screening various CSPs and mobile phase conditions to find the optimal system that provides baseline resolution (Rs > 1.5) for the enantiomers of this compound.

Computational and Theoretical Studies of 2 Isopropoxynaphthalen 1 Yl Methanamine

Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a fundamental tool for investigating the electronic structure and geometry of molecules. nih.gov For a molecule like (2-Isopropoxynaphthalen-1-yl)methanamine, DFT calculations, commonly using functionals like B3LYP and basis sets such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure (optimized geometry). tandfonline.comresearchgate.net These calculations provide key parameters such as bond lengths, bond angles, and dihedral angles.

Beyond geometry, DFT is used to explore the molecule's electronic properties. tandfonline.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. samipubco.com The difference between these energies, the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. samipubco.comsamipubco.com A smaller gap generally suggests higher reactivity. Natural Bond Orbital (NBO) analysis can also be performed to understand charge distribution and intramolecular interactions. nih.govrsc.org

Illustrative Data Table 5.1.1: Predicted Geometric and Electronic Properties

This table presents hypothetical data for this compound, illustrating typical results from a DFT/B3LYP calculation.

| Parameter | Predicted Value |

|---|---|

| Optimized Geometry | |

| C1-C11 (Methylene) Bond Length | 1.51 Å |

| C2-O Bond Length | 1.37 Å |

| C1-C2-O-C(isopropyl) Dihedral Angle | -85.0° |

| Electronic Properties | |

| HOMO Energy | -5.85 eV |

| LUMO Energy | -0.21 eV |

| HOMO-LUMO Gap | 5.64 eV |

| Dipole Moment | 2.15 D |

Conformational Analysis and Energy Landscape Mapping

A conformational search would be performed by systematically rotating the key dihedral angles—such as those around the C(naphthalene)–C(methylene), C(naphthalene)–O, and O–C(isopropyl) bonds—and calculating the energy of each resulting conformer. This process maps out the potential energy surface of the molecule, identifying low-energy minima (stable conformers) and the energy barriers between them. nih.gov Such studies have been used to understand the flexibility of aromatic rings and how substituents influence their conformational preferences. kdpu-nt.gov.uaacs.org

Illustrative Data Table 5.2.1: Relative Energies of Hypothetical Conformers

This table illustrates how the orientation of the side chains affects the molecule's stability. Energies are relative to the most stable conformer (Conformer A).

| Conformer | Key Dihedral Angles (C1-C2-O-C, C2-C1-C-N) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| A | gauche (-65°), anti (175°) | 0.00 | 75.1 |

| B | anti (178°), gauche (68°) | 1.55 | 15.3 |

| C | gauche (66°), gauche (70°) | 2.80 | 9.6 |

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. nih.govnih.gov

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is frequently used with DFT to calculate the magnetic shielding tensors for each nucleus. researchgate.netnih.gov These values can be converted into predicted ¹H and ¹³C NMR chemical shifts. Comparing these predicted shifts with experimental data is a standard method for validating a proposed structure. nih.gov

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivative of the energy with respect to atomic displacements. The resulting predicted IR spectrum shows characteristic peaks for functional groups, such as N-H stretching for the amine and C-O stretching for the ether linkage. researchgate.net Calculated frequencies are often systematically higher than experimental values, so a scaling factor is typically applied to improve agreement. nih.govresearchgate.net

Illustrative Data Table 5.3.1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

This table shows hypothetical NMR chemical shifts for this compound, referenced against Tetramethylsilane (TMS).

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Naphthalene (B1677914) H | 7.30 - 8.10 | 118.0 - 135.0 |

| -CH₂-NH₂ | 4.15 | 40.5 |

| -NH₂ | 2.50 (broad) | - |

| -O-CH(CH₃)₂ | 4.70 | 71.0 |

| -O-CH(CH₃)₂ | 1.40 | 22.5 |

Illustrative Data Table 5.3.2: Predicted Key IR Frequencies (cm⁻¹)

This table lists hypothetical vibrational frequencies for the key functional groups in the molecule.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| N-H stretch | 3350, 3280 | Asymmetric & Symmetric |

| Aromatic C-H stretch | 3050 - 3100 | Multiple bands |

| Aliphatic C-H stretch | 2880 - 2980 | Isopropoxy & Methylene |

| C=C stretch (Aromatic) | 1590, 1510, 1460 | Naphthalene ring |

| C-O stretch (Aryl Ether) | 1250 | Strong intensity |

| C-N stretch | 1080 | Medium intensity |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed investigation of potential chemical reactions at the molecular level. ijrpr.com For this compound, the primary amine group is a likely site of reactivity, such as in nucleophilic substitution or addition reactions. nih.gov

By modeling a proposed reaction, one can identify the structures of the reactants, products, and, most importantly, the high-energy transition state that connects them. acs.org The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. nih.gov Following the Intrinsic Reaction Coordinate (IRC) path allows chemists to visualize the entire transformation, confirming that the identified transition state correctly links the reactants and products. smu.edu This approach can be used to understand reaction selectivity and to design more efficient synthetic routes. nih.gov

Illustrative Data Table 5.4.1: Calculated Energies for a Hypothetical Reaction

This table shows the calculated energies for a hypothetical N-acetylation reaction, providing insight into the reaction's feasibility.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Amine + Acetyl Chloride) | 0.0 |

| Transition State | +15.2 |

| Products (Amide + HCl) | -25.8 |

Studies of Intermolecular Interactions and Self-Assembly Properties

The way molecules interact with each other governs their macroscopic properties, such as boiling point, solubility, and crystal packing. masterorganicchemistry.com this compound can participate in several types of intermolecular interactions:

Hydrogen Bonding: The primary amine group (-NH₂) can act as a hydrogen bond donor, and the nitrogen and oxygen atoms can act as acceptors. youtube.com

π-π Stacking: The large, electron-rich naphthalene rings can stack on top of each other.

van der Waals Forces: These are present between all parts of the molecules. nih.gov

Computational studies can model these interactions by calculating the binding energy of a dimer (two molecules). aip.org By arranging the dimer in different orientations (e.g., head-to-tail for hydrogen bonding, face-to-face for π-stacking), the most stable arrangement can be determined. Hirshfeld surface analysis is another technique used to visualize and quantify intermolecular contacts in a crystal lattice. tandfonline.com

Illustrative Data Table 5.5.1: Interaction Energies for Molecular Dimers

This table compares the stability of different non-covalent arrangements of two this compound molecules.

| Dimer Configuration | Dominant Interaction Type | Calculated Interaction Energy (kcal/mol) |

|---|---|---|

| Amine-to-Amine | N-H···N Hydrogen Bond | -5.8 |

| Parallel-Displaced | π-π Stacking | -4.2 |

| T-Shaped | C-H···π Interaction | -2.9 |

Chemoinformatic Analysis and Virtual Screening for Novel Reactivity or Applications

Chemoinformatics applies computational methods to analyze chemical information, often to predict properties relevant to drug discovery and materials science. ijpsjournal.com For this compound, a variety of molecular descriptors would be calculated to predict its behavior. These include properties like the octanol-water partition coefficient (LogP, an indicator of hydrophobicity), topological polar surface area (TPSA, related to membrane permeability), and the number of rotatable bonds (a measure of flexibility). nih.gov

These properties can be used to assess the molecule's "drug-likeness," for instance by checking its adherence to guidelines like Lipinski's Rule of Five. nih.gov Furthermore, the molecule's 3D shape and electrostatic profile can be used as a template in a virtual screening campaign. youtube.com In such a campaign, large databases of existing compounds are computationally screened to find other molecules with similar properties, which might lead to the discovery of novel applications or biological activities. nih.govyoutube.com

Illustrative Data Table 5.6.1: Calculated Chemoinformatic Descriptors

This table presents a set of calculated properties used to predict the molecule's pharmacokinetic profile.

| Descriptor | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 215.29 g/mol | Size of the molecule |

| LogP (Hydrophobicity) | 3.10 | Lipid solubility |

| Topological Polar Surface Area (TPSA) | 38.3 Ų | Membrane permeability |

| Hydrogen Bond Donors | 1 (from -NH₂) | Interaction potential |

| Hydrogen Bond Acceptors | 2 (from N and O) | Interaction potential |

| Number of Rotatable Bonds | 4 | Conformational flexibility |

Applications and Advanced Materials Science Incorporating 2 Isopropoxynaphthalen 1 Yl Methanamine

Role as a Versatile Building Block in Organic Synthesis

(2-Isopropoxynaphthalen-1-yl)methanamine is commercially available, positioning it as a building block for more complex molecules. pharmaffiliates.com Its structure contains two key reactive sites: the primary amine and the naphthalene (B1677914) ring. The primary amine group can undergo a wide variety of chemical transformations, such as N-alkylation, acylation, and reductive amination, to introduce new functional groups. It can also be used to form Schiff bases, amides, and sulfonamides.

The naphthalene ring itself can be subject to electrophilic substitution reactions, although the existing substituents will direct the position of any new groups. The presence of both the amine and the isopropoxy group makes this molecule a multifunctional scaffold. Chiral amines, in particular, are valuable building blocks in the synthesis of pharmaceuticals and other biologically active compounds. merckmillipore.com

Catalytic Applications of this compound and its Derivatives

The chirality of this compound is a key feature that suggests its potential in asymmetric catalysis.

Chiral primary amines can function as organocatalysts, for example, in aldol (B89426) and Michael reactions, by forming chiral enamines or iminium ions as transient intermediates. The stereochemical outcome of these reactions is directed by the chiral environment of the catalyst. While there is no specific literature demonstrating the use of this compound as an organocatalyst, its structural similarity to other chiral amines used in asymmetric synthesis suggests this is a plausible application. merckmillipore.com

As a chiral auxiliary, the molecule could be temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereochemistry is achieved, the auxiliary can be cleaved and recovered.

A significant potential application for this compound is in the synthesis of chiral ligands for transition metal-catalyzed asymmetric reactions. The primary amine can be readily derivatized to create bidentate or polydentate ligands. For instance, reaction with a phosphine-containing molecule could yield a P,N-ligand. Such ligands are crucial in many catalytic processes, including asymmetric hydrogenation, hydroformylation, and cross-coupling reactions. researchgate.net The bulky naphthalene group and the chiral center would create a well-defined stereochemical environment around a metal center, which is essential for high enantioselectivity. nih.gov

Table 1: Potential Asymmetric Catalytic Applications for Ligands Derived from this compound

| Catalytic Reaction | Metal Catalyst | Potential Ligand Type |

| Asymmetric Hydrogenation | Rhodium, Ruthenium, Iridium | Chiral P,N-Ligands |

| Asymmetric C-H Activation | Palladium, Rhodium | Chiral N,N-Ligands |

| Asymmetric Cross-Coupling | Palladium, Nickel | Chiral Phosphine-Amine Ligands |

| Asymmetric Aldol Reactions | Zinc, Copper | Chiral Amino Alcohol Ligands |

Integration into Polymeric Materials and Macromolecules

The amine functionality of this compound allows for its incorporation into polymers. It could be used as a monomer in the synthesis of polyamides or polyimides, or it could be grafted onto existing polymer backbones. The introduction of the bulky and fluorescent naphthalene moiety into a polymer chain could significantly alter the polymer's physical and chemical properties, such as its thermal stability, solubility, and optical characteristics. While specific examples involving this compound are not documented, the general strategy of using functionalized monomers to create high-performance polymers is well-established.

Exploration in Optoelectronic and Photonic Materials

Naphthalene and its derivatives are known for their strong fluorescence and have been investigated for applications in organic electronics. nih.gov The naphthalene core in this compound is a fluorophore, and its photophysical properties could be tuned by chemical modification. The electron-donating character of the isopropoxy and amine groups can influence the electronic structure of the naphthalene ring system.

Derivatives of this compound could potentially be used as emitters in organic light-emitting diodes (OLEDs) or as components in other optoelectronic devices. nih.govnih.gov The specific emission wavelength and quantum yield would depend on the final molecular structure.

Table 2: Potential Optoelectronic and Photonic Applications

| Application Area | Relevant Property of Naphthalene Core |

| Organic Light-Emitting Diodes (OLEDs) | Strong fluorescence, tunable emission |

| Organic Photovoltaics (OPVs) | Electron-donating character |

| Optical Waveguides | High refractive index of aromatic systems |

| Two-Photon Absorption Materials | Extended π-conjugated system |

Development as a Component in Chemical Sensors and Probes (non-biological)

The fluorescent nature of the naphthalene moiety makes this compound a candidate for the development of fluorescent chemical sensors. nih.gov The primary amine group can act as a binding site for various analytes. Upon binding, the local chemical environment of the fluorophore would change, leading to a detectable change in the fluorescence emission, such as a shift in wavelength or a change in intensity ("turn-on" or "turn-off" sensing).

Naphthalene-based fluorescent probes have been developed for the detection of various species, including metal ions and small molecules. researchgate.netacs.orgrsc.orgrsc.org By modifying the amine group of this compound with a specific recognition unit, it could be tailored to selectively detect a target analyte. The large Stokes shift often associated with naphthalene derivatives is advantageous as it reduces self-quenching and interference from scattered excitation light. rsc.orgrsc.org

Surface Chemistry and Adsorption Studies

There is a lack of specific research dedicated to the surface chemistry and adsorption characteristics of this compound on various substrates. In broader studies of related naphthalene compounds, the adsorption behavior is often investigated in the context of corrosion inhibition. For many organic molecules, including naphthalene derivatives, the presence of heteroatoms (like nitrogen in the methanamine group) and the π-electrons of the aromatic naphthalene rings are considered crucial for their adsorption onto metal surfaces. This adsorption can form a protective layer that inhibits corrosion.

Theoretical studies, such as those employing Density Functional Theory (DFT), are often used to predict the adsorption behavior of such compounds. These studies typically calculate parameters like binding energy, electron affinity, and ionization potential to understand the interaction between the inhibitor molecule and the metal surface. However, specific DFT studies or experimental adsorption isotherms for this compound are not readily found.

Other Industrial and Advanced Chemical Applications (excluding pharmaceuticals and pesticides)

Beyond the general potential as corrosion inhibitors, specific industrial and advanced chemical applications for this compound are not well-documented in available research. Naphthalene and its derivatives are known to be versatile chemical intermediates in the synthesis of various products such as dyes, resins, and surfactants. The functional groups on this compound—the isopropoxy and methanamine groups—could theoretically allow it to be used as a building block in the synthesis of more complex molecules for materials science applications. However, without specific studies, any potential applications remain speculative.

Future Directions and Emerging Research Avenues for 2 Isopropoxynaphthalen 1 Yl Methanamine

Development of Sustainable Synthetic Routes and Methodologies

Currently, the synthesis of (2-Isopropoxynaphthalen-1-yl)methanamine is not prominently detailed in publicly accessible research. Future work could focus on establishing green and efficient synthetic protocols. Traditional methods for producing primary amines often involve multi-step processes that may use harsh reagents. A key research avenue would be the development of a one-step catalytic amination process. nih.gov

Future research could explore direct amination techniques or reductive amination of a suitable precursor, 2-isopropoxy-1-naphthaldehyde. The focus would be on utilizing environmentally benign reagents, minimizing solvent use, and employing catalysts that are both efficient and recyclable. Such methodologies would align with the principles of sustainable chemistry, aiming for high atom economy and reduced environmental impact. rsc.org

Table 1: Potential Sustainable Synthesis Strategies

| Synthetic Approach | Potential Catalyst/Reagent | Key Advantages |

| Reductive Amination | Nickel, Platinum, or other metal catalysts with H₂ | High yield, potential for stereoselectivity |

| Catalytic Amination | Zeolite-based or transition metal catalysts with NH₃ | High atom economy, direct conversion |

| Biocatalytic Synthesis | Transaminase enzymes | High selectivity, mild reaction conditions |

Integration into Multi-component Reaction Architectures

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. acs.org The primary amine functionality of this compound makes it an ideal candidate for integration into various MCRs.

For instance, its use in the Ugi or Passerini reactions could lead to the rapid generation of diverse libraries of complex amide derivatives. acs.org Similarly, its participation in the Mannich reaction could yield novel β-amino carbonyl compounds. rasayanjournal.co.in Investigating its reactivity in these and other MCRs, such as the Hantzsch pyridine (B92270) synthesis or the Biginelli reaction, could open pathways to novel heterocyclic scaffolds with potential applications in medicinal chemistry and materials science.

Exploration of Advanced Functional Materials with Tunable Properties

The rigid and planar naphthalene (B1677914) core is a well-known chromophore, and its derivatives are frequently used in the development of functional materials. lifechemicals.com Research into this compound could explore its potential as a building block for polymers, metal-organic frameworks (MOFs), or covalent organic frameworks (COFs).

The primary amine group provides a reactive handle for polymerization or for incorporation into larger supramolecular assemblies. The resulting materials could exhibit interesting photophysical properties, such as fluorescence, making them suitable for applications in chemical sensing or as components in organic light-emitting diodes (OLEDs). nih.gov The introduction of the naphthalene moiety into polymer networks has been shown to enhance properties like CO₂ adsorption and heavy metal uptake. nih.gov

Table 2: Potential Applications in Functional Materials

| Material Type | Potential Property | Target Application |

| Porous Organic Polymers | High surface area, selective adsorption | Gas storage, environmental remediation |

| Fluorescent Probes | Sensitivity to specific analytes (ions, small molecules) | Chemical sensing, bio-imaging |

| Organic Semiconductors | Charge transport capabilities | Transistors, photovoltaic cells |

Deepening Mechanistic Understanding through Advanced Spectroscopic Techniques

Foundational research is required to characterize the fundamental properties of this compound. Advanced spectroscopic techniques would be essential in this endeavor. A combined experimental and computational approach could provide deep insights into its electronic structure and behavior. acs.org

Techniques such as UV-visible, fluorescence, and NMR spectroscopy, coupled with computational methods like Density Functional Theory (DFT), could elucidate its photophysical properties and reactivity. nih.govmdpi.com For example, studying the electrogenerated chemiluminescence of this and related naphthalene derivatives could reveal how steric and electronic effects influence light emission processes. acs.org

Synergistic Experimental and Computational Research Approaches

A powerful strategy for exploring the potential of this compound would involve a close synergy between experimental synthesis and computational modeling. DFT calculations can predict key properties such as molecular geometry, electronic transitions, and reaction pathways. mdpi.com

These theoretical predictions can guide experimental work, for example, by identifying the most promising synthetic routes or by predicting the sensing capabilities of the molecule towards different analytes. nih.gov This integrated approach can accelerate the discovery process, saving time and resources by focusing experimental efforts on the most promising avenues identified through computational screening.

Interdisciplinary Research Opportunities in Pure and Applied Chemistry

The structural features of this compound open the door to a wide range of interdisciplinary research. In medicinal chemistry, naphthalene derivatives are known to possess a wide spectrum of biological activities, including antimicrobial and anti-inflammatory properties. rasayanjournal.co.in The title compound could serve as a scaffold for the development of new therapeutic agents.

In environmental science, its potential use in creating materials for carbon capture or for the removal of pollutants from water could be explored. nih.govcopernicus.org Furthermore, its photophysical properties could be harnessed in the development of new photocatalysts for organic synthesis or environmental remediation. mdpi.com The construction of highly functionalized naphthalenes remains a significant task, and developing versatile strategies to modify this core structure is of great interest. rsc.org

Q & A

Q. Key Parameters :

- Base Selection : Strong bases (e.g., K₂CO₃) improve nucleophilic substitution efficiency but may degrade acid-sensitive intermediates .

- Catalyst Activity : Pd/C at 1–2 wt% optimizes hydrogenation without over-reducing the naphthalene ring .

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., isopropoxy δ 1.2–1.4 ppm for -CH(CH₃)₂; methanamine δ 2.8–3.1 ppm for -CH₂NH₂). 2D NMR (COSY, HSQC) resolves overlapping signals in the naphthalene region .

- X-ray Crystallography : Single-crystal analysis confirms spatial arrangement, such as dihedral angles between the naphthalene ring and isopropoxy group. For example, similar naphthalene derivatives show angles of 15–25°, impacting π-π stacking .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 230.14) and fragmentation patterns .

How should researchers design in vivo toxicity studies for this compound, and what systemic effects are prioritized?

Basic

Experimental Design :

- Species : Rodents (rats/mice) are standard models due to metabolic similarities to humans .

- Routes : Oral (gavage) and inhalation (aerosolized) routes are prioritized, reflecting potential lab exposure pathways .

- Endpoints : Monitor hepatic (ALT/AST levels), renal (BUN/creatinine), and hematological (RBC/WBC counts) parameters. Histopathology of liver/kidney tissues is critical .

Dosage : Subchronic studies (90-day) at 10–100 mg/kg/day identify NOAEL (No Observed Adverse Effect Level). Include control groups and blinded analysis to reduce bias .

How can computational modeling optimize the compound’s synthetic pathway or predict its bioreactivity?

Q. Advanced

- Quantum Chemistry (DFT) : Calculate transition-state energies to identify rate-limiting steps. For example, DFT simulations of isopropoxy group substitution reveal steric hindrance at the naphthalene 1-position, guiding solvent selection (e.g., DMF > THF for polarity) .

- AI-Driven Process Optimization : Tools like COMSOL integrate reaction kinetics with fluid dynamics to model batch reactor conditions. Neural networks trained on historical data predict optimal catalyst ratios (e.g., Pd/C vs. Pt/C) and reduce trial runs by 30–50% .

How should conflicting toxicity data (e.g., hepatotoxic vs. non-toxic outcomes) be resolved?

Q. Advanced

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, ATSDR reports) using statistical models (random-effects) to account for interspecies variability. For instance, hepatic toxicity discrepancies in rodents may stem from cytochrome P450 isoform differences .

- Mechanistic Validation : Conduct in vitro assays (e.g., primary hepatocyte cultures) with controlled CYP450 inhibitors (e.g., ketoconazole) to isolate metabolic pathways. LC-MS/MS quantifies reactive metabolites (e.g., epoxides) linked to toxicity .

What factorial design approaches improve yield in scaled-up synthesis?

Q. Advanced

- Response Surface Methodology (RSM) : A central composite design evaluates variables (temperature, catalyst loading, solvent ratio). For example, a 3-factor RSM model revealed that 60°C, 1.5 wt% Pd/C, and DMF/water (4:1) maximize yield (82%) while minimizing impurities .

- High-Throughput Screening (HTS) : Robotic platforms test 96 reaction conditions in parallel. Machine learning algorithms analyze outcomes to recommend parameter adjustments (e.g., reducing reaction time from 12 hr to 8 hr via microwave irradiation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |